

Application Note: LC-MS/MS Analysis of Sinapoyl Malate and Its Derivatives

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Compound of Interest

Compound Name: Sinapoyl malate

Cat. No.: B3179136

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Introduction

Sinapoyl malate is a prominent secondary metabolite in many plants, playing a crucial role in UV-B protection and as an intermediate in the biosynthesis of other phenylpropanoids. The analysis of **sinapoyl malate** and its derivatives is essential for understanding plant stress responses, metabolism, and for the quality control of botanical extracts used in various industries. This application note provides a detailed protocol for the extraction and quantification of **sinapoyl malate** and its derivatives from plant tissues using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The methods described are tailored for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation and Extraction

This protocol outlines the extraction of **sinapoyl malate** and its derivatives from plant leaf tissue.

Materials:

- Plant leaf tissue
- Liquid nitrogen
- Methanol (LC-MS grade)[1]

- Water (LC-MS grade)[1]
- Formic acid (LC-MS grade)[1]
- Microcentrifuge tubes (1.5 mL)
- Syringe filters (0.22 µm, PTFE)
- LC-MS vials

Protocol:

- Harvest fresh plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
- Weigh approximately 100 mg of the powdered tissue into a 1.5 mL microcentrifuge tube.
- Add 1 mL of extraction solvent (80:20 methanol:water with 0.1% formic acid) to the tube.
- Vortex the mixture vigorously for 1 minute.
- Sonicate the sample in an ice-cold water bath for 10 minutes to enhance cell lysis and extraction.
- Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
- Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean LC-MS vial.
- Store the vials at -20°C until analysis.

LC-MS/MS Analysis

Instrumentation:

- HPLC System: Bruker Elute HPLC system or equivalent[2]

- Mass Spectrometer: Bruker AmaZon ion trap mass spectrometer or a triple quadrupole mass spectrometer[2]
- Column: Ascentis Express C18 column (150 × 2.1 mm; 2 μm) or equivalent

LC Method:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 3 μL
- Column Temperature: 30°C
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5-95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95-5% B
 - 18.1-25 min: 5% B

MS Method:

- Ionization Mode: Negative Electrospray Ionization (ESI)
- Capillary Voltage: 3500 V
- Nebulizer Pressure: 35 psi
- Drying Gas Flow: 10 L/min

- Gas Temperature: 300°C
- Data Acquisition: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the key mass spectrometric parameters for the analysis of **sinapoyl malate** and a common derivative, sinapic acid.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Sinapoyl Malate	339.07	223.06	15
Sinapic Acid	223.06	205.05	20

Table 1: MRM transitions for **sinapoyl malate** and sinapic acid.

Quantitative analysis should be performed by generating a calibration curve with authentic standards. The table below provides an example of a data structure for a calibration curve.

Standard Concentration (ng/mL)	Peak Area
1	
5	
10	
50	
100	
500	
1000	

Table 2: Example data structure for a calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for LC-MS analysis.

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References

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- 2. Characterization of Solar Radiation-Induced Degradation Products of the Plant Sunscreen Sinapoyl Malate - PMC [pmc.ncbi.nlm.nih.gov]
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